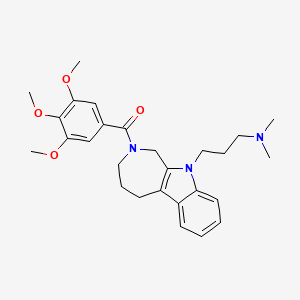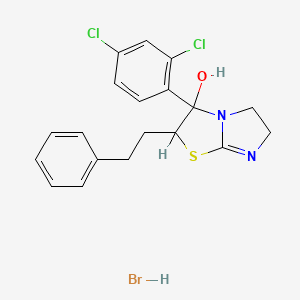
Imidazo(2,1-b)thiazol-3-ol, 3-(2,4-dichlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(2,1-b)thiazol-3-ol, 3-(2,4-dichlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrobromide is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the 2,4-dichlorophenyl and 2-phenylethyl groups through nucleophilic or electrophilic substitution reactions.
Hydrobromide Formation: Conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Biological Studies: Investigation of their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of Imidazo(2,1-b)thiazol-3-ol derivatives involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
相似化合物的比较
Similar Compounds
Imidazo(1,2-a)pyridine Derivatives: Known for their biological activities and therapeutic potential.
Thiazole Derivatives: Widely studied for their diverse pharmacological properties.
Uniqueness
Imidazo(2,1-b)thiazol-3-ol derivatives are unique due to their specific structural features and the presence of functional groups such as the 2,4-dichlorophenyl and 2-phenylethyl groups
Conclusion
Imidazo(2,1-b)thiazol-3-ol, 3-(2,4-dichlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrobromide is a compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties, mechanisms, and applications.
属性
CAS 编号 |
86346-86-3 |
|---|---|
分子式 |
C19H19BrCl2N2OS |
分子量 |
474.2 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrobromide |
InChI |
InChI=1S/C19H18Cl2N2OS.BrH/c20-14-7-8-15(16(21)12-14)19(24)17(25-18-22-10-11-23(18)19)9-6-13-4-2-1-3-5-13;/h1-5,7-8,12,17,24H,6,9-11H2;1H |
InChI 键 |
BZNAEQCAWHYVLE-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=N1)SC(C2(C3=C(C=C(C=C3)Cl)Cl)O)CCC4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




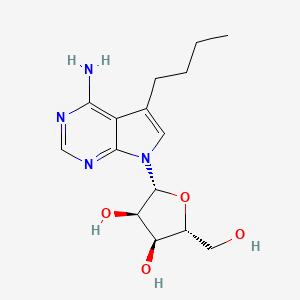
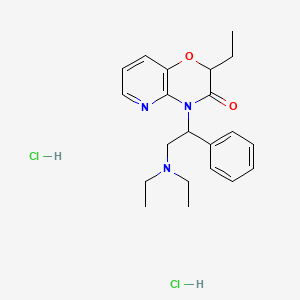
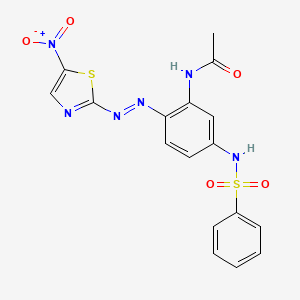

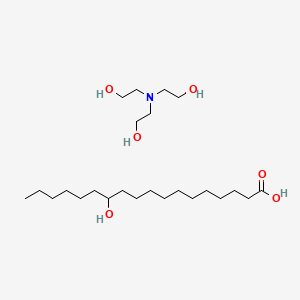

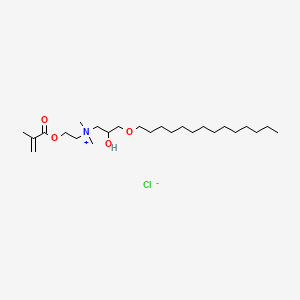

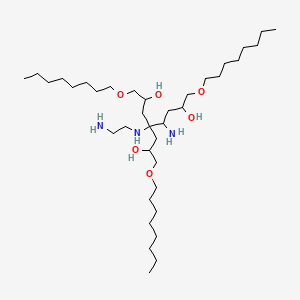
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
